Valerenal

概要

説明

Valerenal is a sesquiterpenoid compound found in the essential oil of Valeriana officinalis, commonly known as valerian. Valerian has been used for centuries as a medicinal herb, primarily for its sedative and anxiolytic properties. This compound contributes to the characteristic odor of valerian and is one of the key active components responsible for its therapeutic effects .

準備方法

Synthetic Routes and Reaction Conditions: Valerenal can be synthesized through the oxidation of valerenic acid, another major component of valerian essential oil. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound primarily involves the extraction of essential oil from the roots and rhizomes of Valeriana officinalis. The essential oil is then subjected to fractional distillation to isolate this compound. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and quality of the extracted compound .

化学反応の分析

Types of Reactions: Valerenal undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to produce valerenic acid.

Reduction: Reduction of this compound can yield valerenol.

Substitution: this compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Valerenic acid.

Reduction: Valerenol.

Substitution: Various this compound derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Applications

1. Precursor for Synthesis

Valerenal serves as a precursor for synthesizing other sesquiterpenoids and derivatives. Its structure allows for modifications that can lead to the development of new compounds with potential therapeutic effects.

2. Fragrance Industry

Due to its distinctive odor, this compound is utilized in the fragrance industry. Its natural scent profile makes it an appealing choice for formulating perfumes and aromatherapy products.

Biological Applications

1. Neuropharmacology

this compound has been extensively studied for its effects on the central nervous system. Research indicates that it possesses sedative and anxiolytic properties, making it a candidate for treating anxiety and insomnia.

Medical Applications

1. Treatment of Sleep Disorders

this compound is investigated for its potential therapeutic applications in managing sleep disorders. Clinical studies have shown mixed results regarding its efficacy in improving sleep quality and reducing latency to sleep onset.

Case Study: Efficacy in Insomnia

A study involving participants suffering from insomnia evaluated the effectiveness of valerian extract containing this compound. Results indicated a statistically significant improvement in sleep latency and quality among participants who received the extract compared to those on placebo . However, the clinical significance remains inconclusive due to variability in individual responses.

2. Anxiolytic Effects

this compound's anxiolytic properties have been highlighted in several studies, suggesting that it may help alleviate symptoms of anxiety disorders. A randomized controlled trial demonstrated improvements in anxiety scores among participants taking valerian extract .

Data Tables

作用機序

Valerenal exerts its effects primarily through interactions with the gamma-aminobutyric acid (GABA) system in the brain. It is believed to enhance the binding of GABA to its receptors, leading to increased inhibitory neurotransmission and resulting in sedative and anxiolytic effects. Additionally, this compound may interact with serotonin receptors, contributing to its overall calming effects .

類似化合物との比較

Valerenic Acid: Another major component of valerian essential oil, known for its sedative properties.

Valerenol: A reduction product of valerenal with similar therapeutic effects.

Valeric Acid: A related compound with a simpler structure but less pronounced sedative effects.

Uniqueness of this compound: this compound is unique due to its specific combination of functional groups, which contribute to its distinctive odor and potent biological activity. Unlike valerenic acid and valerenol, this compound has a higher reactivity, making it a valuable intermediate in the synthesis of various derivatives .

生物活性

Valerenal, a compound derived from the roots of Valeriana officinalis, has garnered attention for its potential biological activities, particularly in the context of sleep disorders, anxiety, and metabolic health. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

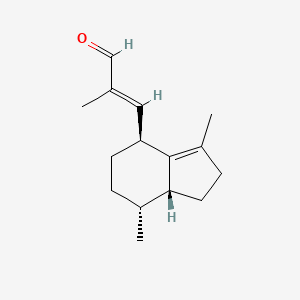

This compound is a sesquiterpenoid compound that contributes to the pharmacological effects of valerian root. Its structural formula is represented as:

This compound is known for its sedative properties and is often studied alongside other constituents of valerian, such as valerenic acid.

This compound's biological activity is primarily attributed to its interaction with neurotransmitter systems and metabolic pathways:

- GABAergic Activity : this compound has been shown to enhance GABA (gamma-aminobutyric acid) release in synaptosomes, suggesting a mechanism similar to that of benzodiazepines, which are commonly used for their anxiolytic effects .

- CYP450 Interaction : Research indicates that valerian extracts can modulate the expression of cytochrome P450 enzymes, particularly CYP3A4. A study demonstrated that standardized valerian extract decreased CYP3A1 expression in rats, potentially affecting drug metabolism and leading to herb-drug interactions .

1. Sleep Disorders

This compound is widely recognized for its use in treating sleep-related issues. Clinical studies have reported varying degrees of effectiveness:

- A meta-analysis indicated that valerian extract significantly improved sleep quality and reduced sleep latency compared to placebo .

- In a randomized controlled trial involving 52 participants with psychological stress, valerian extract showed improvements in sleep quality but did not yield statistically significant differences from the control group .

2. Anxiety Management

The anxiolytic effects of this compound have been explored in several studies:

- This compound's ability to modulate GABAergic activity suggests it could be beneficial for anxiety disorders. However, evidence remains mixed regarding its efficacy compared to standard pharmacological treatments .

3. Metabolic Health

Recent studies have highlighted this compound's potential role in metabolic health:

- A study found that valerian extracts inhibited key enzymes associated with obesity and type 2 diabetes, such as lipase and α-amylase. The inhibitory concentration (IC50) values for these enzymes were notably low, indicating strong potential for developing functional supplements targeting metabolic syndrome .

Table 1: Summary of Key Studies on this compound

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Roh D et al., 2019 | Nonclinical volunteers (n=52) | V. officinalis extract (300 mg/day) | No significant difference in sleep quality vs placebo |

| Hallam KT et al., 2003 | Healthy volunteers (n=9) | Single doses of V. officinalis (500 mg or 1000 mg) | No effect on cognitive performance; possible calming effect noted |

| MDPI Foods, 2023 | In vitro study | Valerian extract | Inhibition of ACE (IC50 = 3.75 mg/mL) and α-glucosidase (IC50 = 15.40 mg/mL) |

特性

IUPAC Name |

(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-10(9-16)8-13-6-4-11(2)14-7-5-12(3)15(13)14/h8-9,11,13-14H,4-7H2,1-3H3/b10-8+/t11-,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZWGDPBGWGJNU-MTXIQXFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=C(CCC12)C)C=C(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C2=C(CC[C@H]12)C)/C=C(\C)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318686 | |

| Record name | Valerenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4176-16-3 | |

| Record name | Valerenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4176-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valerenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valerenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。